molecular formula C18H21ClN2O B15296142 1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine 4-oxide CAS No. 10457-56-4

1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine 4-oxide

Cat. No.: B15296142
CAS No.: 10457-56-4
M. Wt: 316.8 g/mol
InChI Key: HIOJYWZEIGKVIM-UHFFFAOYSA-N
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Description

Chlorcyclizine N-Oxide is a metabolite of chlorcyclizine, a first-generation antihistamine belonging to the phenylpiperazine class. Chlorcyclizine is commonly used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. The N-oxide form of chlorcyclizine is known to lack antihistaminic activity, making it an interesting subject for pharmacological and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorcyclizine N-Oxide can be synthesized through the oxidation of chlorcyclizine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH) as the oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation or degradation of the parent compound.

Industrial Production Methods: Industrial production of chlorcyclizine N-oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reagents to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Chlorcyclizine N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation reactions using halogenating agents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed:

Scientific Research Applications

Chlorcyclizine N-Oxide has several applications in scientific research:

Mechanism of Action

Chlorcyclizine N-Oxide exerts its effects primarily through its metabolic conversion. It is metabolized by N-demethylation to form norchlorcyclizine and by N-oxidation. The N-oxide form itself lacks significant pharmacological activity but serves as an intermediate in the metabolic pathway of chlorcyclizine. The molecular targets and pathways involved include the histamine H1 receptor, where chlorcyclizine acts as an antagonist .

Comparison with Similar Compounds

Uniqueness: Chlorcyclizine N-Oxide is unique in that it serves as a metabolic intermediate rather than an active therapeutic agent. Its lack of antihistaminic activity distinguishes it from its parent compound and other similar antihistamines. This makes it a valuable compound for studying the metabolic pathways and pharmacokinetics of antihistamines .

Biological Activity

1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine 4-oxide, a derivative of piperazine, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural features, including a p-chloro substituent and a methylpiperazine moiety, which contribute to its pharmacodynamic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20ClN2O\text{C}_{17}\text{H}_{20}\text{ClN}_2\text{O}

This structure is crucial for understanding its interaction with biological targets and mechanisms of action.

Antiviral Properties

Research indicates that piperazine derivatives exhibit antiviral activity, particularly against viruses such as hepatitis C. The mechanism often involves the inhibition of viral replication and interference with viral entry into host cells .

Anticancer Potential

Compounds similar to this compound have been evaluated for their antineoplastic properties. Studies suggest that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways, including those related to cell cycle regulation and apoptosis .

Cardiovascular Effects

The compound's interaction with ion channels, particularly the hERG potassium channel, is significant. Modifications to reduce hERG activity have been explored to mitigate potential cardiotoxic effects while retaining therapeutic efficacy. This aspect is critical in drug development, as hERG channel blockade can lead to serious cardiac arrhythmias .

Study on Antiviral Activity

In a study published in Antiviral Research, piperazine derivatives were tested for their efficacy against hepatitis C virus (HCV). The study demonstrated that certain modifications could enhance antiviral potency while reducing cytotoxicity .

Cancer Cell Line Testing

Another study focused on the effects of piperazine derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in breast and prostate cancer cells, suggesting potential for further development as anticancer agents .

Table: Summary of Biological Activities

Activity Description References
AntiviralInhibits replication of hepatitis C virus
AnticancerInduces apoptosis in breast and prostate cancer cell lines
CardiovascularModulates hERG potassium channel activity

Properties

CAS No.

10457-56-4

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)-phenylmethyl]-1-methyl-1-oxidopiperazin-1-ium

InChI

InChI=1S/C18H21ClN2O/c1-21(22)13-11-20(12-14-21)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3

InChI Key

HIOJYWZEIGKVIM-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)[O-]

Origin of Product

United States

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